molecular formula C18H27N3O3 B7929431 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929431
M. Wt: 333.4 g/mol
InChI Key: YNSQYRRHUDGHGJ-LBAUFKAWSA-N
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Description

The compound 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine-based derivative featuring a benzyl ester group, an ethyl-amino linker, and an (S)-2-aminopropionyl moiety. Pyrrolidine-1-carboxylic acid benzyl esters are widely studied for their role as protease inhibitors, particularly in antimalarial and antiviral research . The stereochemistry of the compound (S-configuration at both the pyrrolidine and amino-propionyl groups) is critical for its biological activity, as it influences binding affinity to target enzymes like cysteine proteases .

Properties

IUPAC Name

benzyl 2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)12-16-10-7-11-21(16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSQYRRHUDGHGJ-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antioxidant properties, anticancer effects, and neuroprotective capabilities. The compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound is characterized by:

  • Amino Acid Derivative : Contains an amino acid backbone which may influence its biological interactions.
  • Benzyl Ester Group : This functional group is known for enhancing lipophilicity and potentially improving bioavailability.
  • Chirality : The (S) configuration may affect the compound's pharmacodynamics and pharmacokinetics.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity, which is crucial for reducing oxidative stress in cells. Antioxidants scavenge free radicals, thereby protecting cellular components from damage. The potential for this compound to act as an antioxidant suggests applications in conditions associated with oxidative damage, such as neurodegenerative diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of amino acid derivatives. These compounds can inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Signaling Pathways : Disruption of pathways that promote tumor growth and survival.

Preliminary data suggest that this compound could have similar effects, although specific studies are needed to confirm its efficacy against particular cancer types.

Neuroprotective Effects

The compound's potential neuroprotective effects stem from its ability to modulate neurotransmitter systems and reduce neuroinflammation. Compounds with structural similarities have been shown to protect neuronal cells from damage caused by excitotoxicity and oxidative stress. This suggests that this compound may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Table 1: Comparison of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis, inhibits signaling
NeuroprotectiveModulates neurotransmitters, reduces inflammation

Synthesis and Metabolic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Using appropriate precursors to create the core structure.
  • Esterification : Reacting the carboxylic acid with benzyl alcohol under acidic conditions to form the ester.
  • Chirality Control : Ensuring the (S) configuration is maintained throughout the synthesis process.

Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems. Initial studies suggest that it may undergo typical amino acid metabolism, including deamination and conjugation processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (IC50 or Notes)
Target compound: 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C19H29N3O3 347.46 Ethyl-amino linker, benzyl ester Inferred cysteine protease inhibition
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C20H31N3O3 361.48 Bulkier 3-methyl-butyryl group Enhanced lipophilicity; potential improved membrane permeability
(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C19H29N3O3 347.46 Isopropyl instead of ethyl linker Altered steric effects may reduce binding affinity
2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C18H27N3O3 333.43 Cyclopropyl-amino group Potential for increased metabolic stability
2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester C16H29N3O3 299.42 tert-butyl ester instead of benzyl Improved stability under acidic conditions

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